

Using 4-(Chloromethyl)-2-phenoxy-1,3-oxazole as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-phenoxy-1,3-oxazole

CAS No.: 1048921-33-0

Cat. No.: B2848525

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Application Note: Strategic Utilization of **4-(Chloromethyl)-2-phenoxy-1,3-oxazole** in MedChem Workflows

Executive Summary

This guide details the handling, reactivity, and synthetic application of **4-(Chloromethyl)-2-phenoxy-1,3-oxazole** (CAS: 1048921-33-0).^[1] As a bifunctional pharmaceutical intermediate, this compound bridges the gap between lipophilic pharmacophores and polar effector domains. Its value lies in the 2-phenoxy-oxazole core—a privileged scaffold in anticonvulsant and anti-inflammatory therapeutics—coupled with a highly reactive 4-chloromethyl electrophilic handle. ^[1] This note provides a validated protocol for nucleophilic substitution (

) to generate diverse chemical libraries.

Chemical Profile & Mechanistic Insight

Physicochemical Properties

Property	Specification
IUPAC Name	4-(Chloromethyl)-2-phenoxy-1,3-oxazole
CAS Number	1048921-33-0
Molecular Formula	
Molecular Weight	209.63 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DCM, THF, DMF; Insoluble in water
Stability	Moisture sensitive (hydrolysis of alkyl chloride); Store at 2–8°C under

Reactivity Logic

The molecule features two distinct electronic domains:

- **The 2-Phenoxy-Oxazole Core:** The phenoxy group at C2 acts as an electron-donating group (EDG) via resonance, increasing the electron density of the oxazole ring.^[1] This enhances the stability of the aromatic system against oxidative degradation but makes the C4-position sensitive to electronic tuning.
- **The 4-Chloromethyl Handle:** This is a classic primary alkyl halide. However, its reactivity is modulated by the adjacent oxazole ring. The

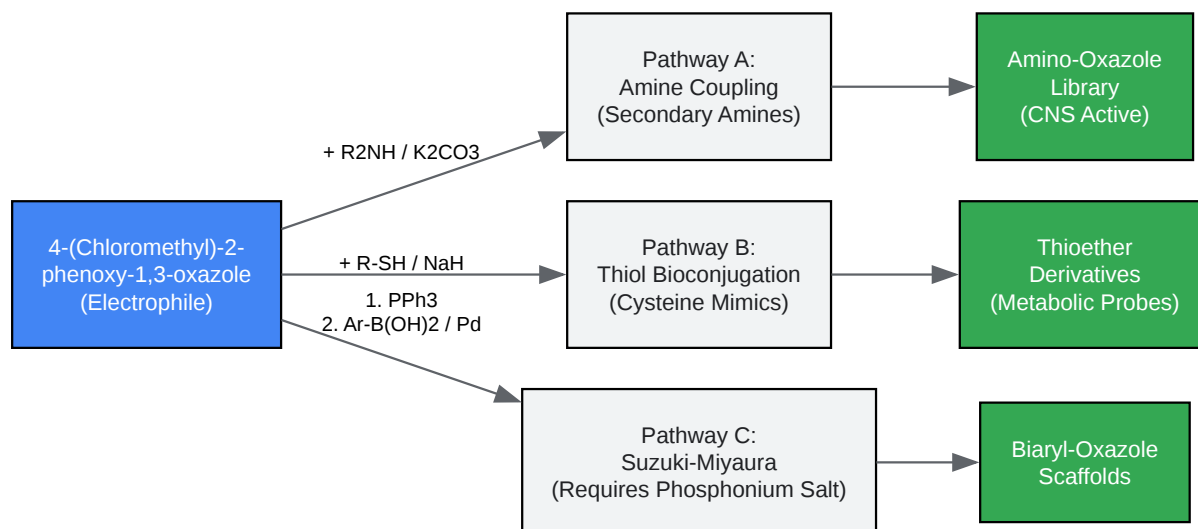
-system of the oxazole can stabilize the transition state of

reactions through orbital overlap, making this chloride significantly more reactive than a standard alkyl chloride (e.g., chlorobutane) but less labile than a benzyl chloride.

Key Design Consideration: The 2-phenoxy group provides significant steric bulk.^[1] When designing nucleophilic attacks at the C4-methylene, researchers must prioritize linear nucleophiles (e.g., primary amines, thiols) or use polar aprotic solvents (DMF, DMSO) to accelerate the reaction kinetics for bulkier nucleophiles (e.g., substituted piperazines).^[1]

Strategic Workflow Visualization

The following diagram illustrates the "Divergent Synthesis Strategy." By using the chloromethyl group as a linchpin, a single batch of intermediate can generate a library of potential kinase inhibitors or GPCR ligands.



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Caption: Divergent synthetic pathways utilizing the C4-chloromethyl handle for library generation.

Detailed Protocol: Synthesis of Amino-Oxazole Derivatives

Objective: To couple **4-(chloromethyl)-2-phenoxy-1,3-oxazole** with N-methylpiperazine. This reaction models the creation of CNS-active pharmacophores where the piperazine ring improves solubility and blood-brain barrier penetration.[1]

Reaction Type: Nucleophilic Substitution (

) Scale: 1.0 mmol (Pilot)[1]

Reagents & Equipment

- Starting Material: **4-(Chloromethyl)-2-phenoxy-1,3-oxazole** (209.6 mg, 1.0 mmol).[1]
- Nucleophile: N-Methylpiperazine (1.2 eq, 120 mg).[1]
- Base: Potassium Carbonate (), anhydrous, granular (2.0 eq, 276 mg).[1]
- Solvent: Acetonitrile (MeCN), anhydrous (5 mL).
- Catalyst (Optional): Sodium Iodide (NaI) (0.1 eq) – accelerates reaction via Finkelstein substitution in situ.[1]
- Equipment: 10 mL round-bottom flask, magnetic stir bar, reflux condenser, nitrogen balloon.

Step-by-Step Methodology

- Preparation (Inert Atmosphere):
 - Flame-dry the glassware and cool under a stream of nitrogen.
 - Charge the flask with **4-(chloromethyl)-2-phenoxy-1,3-oxazole** and .[1]
 - Critical Step: Add NaI (15 mg). The iodide displaces the chloride to form a more reactive alkyl iodide intermediate, significantly reducing reaction time.
- Solvation & Addition:
 - Add anhydrous Acetonitrile (5 mL) via syringe. Stir to create a suspension.
 - Add N-methylpiperazine dropwise while stirring at room temperature.
- Reaction:
 - Heat the mixture to 60°C (oil bath).
 - Monitor: Check TLC after 2 hours (Eluent: 5% MeOH in DCM).

- Endpoint: Disappearance of the starting chloride () and appearance of a polar spot ().
- Work-up:
 - Cool to room temperature.[2][3] Filter off the inorganic salts (, KCl/KI) through a Celite pad.[1]
 - Concentrate the filtrate under reduced pressure to yield a yellow oil.
- Purification:
 - Dissolve the residue in DCM (10 mL) and wash with water (2 x 5 mL) to remove excess amine.
 - Dry organic layer over , filter, and evaporate.[1][4][3]
 - Refinement: If high purity is required, convert to the hydrochloride salt by adding 1M HCl in ether, precipitating the product as a white solid.[1]

Validation Criteria (Self-Validating Protocol)

- Visual Check: The reaction mixture should transition from a cloudy white suspension to a slightly yellow suspension. Darkening indicates decomposition (overheating).
- ¹H NMR Check: Look for the disappearance of the chloromethyl singlet (ppm) and the appearance of the aminomethyl singlet shifted upfield (ppm).

Safety & Handling (SDS Summary)

- Hazard Class: Skin Corr. 1B (Causes severe skin burns). Alkylating agents are potential carcinogens.
- PPE: Double nitrile gloves, lab coat, chemical splash goggles.[1]
- Quenching: Quench excess alkylating agent with a dilute solution of ammonia or morpholine before disposal to destroy any unreacted electrophiles.

Analytical Data Summary (Expected)

Technique	Parameter	Expected Result
HPLC	Retention Time	Shift to lower RT (more polar) compared to starting material (C18 column, MeCN/H ₂ O gradient).
MS (ESI)	m/z	(for N-methylpiperazine adduct).[1]
¹ H NMR	Oxazole-H	Singlet at ppm (Characteristic of C5-H). [1]
¹ H NMR	Phenoxy Group	Multiplets at ppm.[1]

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